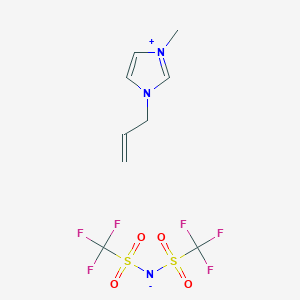
6-Amino-2-methylnicotinaldehyde
説明
6-Amino-2-methylnicotinaldehyde is a chemical compound used widely in scientific research. Its unique properties open doors to various applications such as drug discovery, organic synthesis, and material science. The molecular formula of this compound is C7H8N2O and it has a molecular weight of 136.15 .
Molecular Structure Analysis
The molecular structure of 6-Amino-2-methylnicotinaldehyde consists of a pyridine ring with an amino group at the 6th position and a methylnicotinaldehyde group at the 2nd position . Further structural analysis could be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .科学的研究の応用
Organic Synthesis and Catalysis
6-Amino-2-methylnicotinaldehyde serves as a key intermediate in organic synthesis, particularly in the preparation of pyranopyrazoles, which are compounds of interest due to their biological activity. Zolfigol et al. (2013) reported a green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using a one-pot four-component reaction. This process utilizes isonicotinic acid as a dual and biological organocatalyst, highlighting the synthetic utility of nicotinic acid derivatives in facilitating complex reactions under solvent-free conditions (Zolfigol et al., 2013).
Protein Engineering
In the realm of protein engineering, Carrico et al. (2007) introduced a method for the site-specific introduction of aldehyde groups into recombinant proteins using a 6-amino-acid consensus sequence recognized by the formylglycine-generating enzyme. This genetically encoded 'aldehyde tag' facilitates numerous protein labeling applications, demonstrating the relevance of introducing aldehyde functionalities for bioconjugation and labeling studies (Carrico, Brian L. Carlson, & Bertozzi, 2007).
Bioconjugate Chemistry
Further illustrating the chemical versatility of aldehyde functionalities, Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides and proteins via periodate oxidation of a 2-amino alcohol, generating an aldehyde in the peptide for subsequent modification. This technique underscores the broader utility of aldehyde-based chemistry for attaching biotin, fluorescent reporters, or other moieties to proteins, offering a powerful tool for biological research (Geoghegan & Stroh, 1992).
Fluorescence Sensing
The structural motif of 6-amino-2-methylnicotinaldehyde is also instrumental in the development of fluorescence sensors. Hazra et al. (2018) synthesized positional isomers using Schiff-base condensation for comparing fluorescence sensing properties towards Al3+ and Zn2+ ions. These compounds exhibit significant fluorescence intensity enhancements upon metal ion binding, showcasing the potential of nicotinaldehyde derivatives in designing chemosensors for metal ion detection (Hazra et al., 2018).
特性
IUPAC Name |
6-amino-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMCZAVFWJCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methylnicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)




![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)

![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)